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Compound of Interest

Compound Name: Famphur

Cat. No.: B1672047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organothiophosphate insecticide, famphur (IUPAC name: 4-dimethoxyphosphinothioyloxy-N,N-

dimethylbenzenesulfonamide). The information presented herein, including infrared (IR),

nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to support

research, identification, and quality control efforts. This document details experimental

protocols for acquiring this data and presents quantitative information in a structured format for

ease of reference and comparison.

Molecular Structure of Famphur
Famphur is a crystalline powder used as a systemic insecticide and anthelmintic.[1] Its

structure contains several key functional groups that give rise to characteristic spectroscopic

signals: a substituted benzene ring, a dimethylsulfamoyl group, and a

dimethoxyphosphinothioyl group.

Chemical Structure:

Molecular Formula: C₁₀H₁₆NO₅PS₂[2]

Molecular Weight: 325.3 g/mol [1]

CAS Number: 52-85-7[2]
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Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure by analyzing its

fragmentation patterns.[3] Electron ionization (EI) is a common method for generating ions from

volatile compounds like famphur.

Electron Ionization Mass Spectrometry (EI-MS)
The EI-MS spectrum of famphur shows a characteristic fragmentation pattern. The most

intense peak, or base peak, is observed at m/z 218.[2] Other significant fragments are also

consistently reported.

Table 1: Key Mass Spectrometry Data for Famphur (EI-MS)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

218 100 [C₈H₁₁NO₃S]⁺

125 61 [(CH₃O)₂P(S)]⁺

93 68 [C₆H₅O]⁺

| 44 | 45 | [C₂H₆N]⁺ |

Data sourced from the Hazardous Substances Data Bank (HSDB).[2]

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions.[4] It is an invaluable tool for identifying the functional

groups present in a molecule.[3] The IR spectrum of famphur would be characterized by

absorptions corresponding to its aromatic, sulfonyl, and phosphorothioate moieties.

Table 2: Predicted Characteristic IR Absorptions for Famphur
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic Ring

2960-2850 C-H Stretch -OCH₃, -N(CH₃)₂

1600-1450 C=C Stretch Aromatic Ring

1350-1300 S=O Asymmetric Stretch Sulfonamide (SO₂)

1165-1150 S=O Symmetric Stretch Sulfonamide (SO₂)

1050-1030 P-O-C Stretch Phosphorothioate

850-800 C-H Bend (out-of-plane) 1,4-disubstituted benzene

| 750-650 | P=S Stretch | Phosphorothioate |

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule.

[3][5] While experimental NMR spectra for famphur are not readily available in public

databases, the following tables provide predicted chemical shifts based on its known structure

and typical values for organophosphorus compounds.[6][7]

Predicted ¹H NMR Data
The ¹H NMR spectrum of famphur is expected to show distinct signals for the aromatic protons

and the protons of the three different methyl groups. The aromatic protons would likely appear

as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 3: Predicted ¹H NMR Chemical Shifts for Famphur
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Chemical Shift (δ
ppm)

Multiplicity Number of Protons Assignment

~ 7.8 - 8.0 Doublet 2H
Aromatic protons
ortho to -
SO₂N(CH₃)₂

~ 7.2 - 7.4 Doublet 2H

Aromatic protons

ortho to -OP(=S)

(OCH₃)₂

~ 3.8 - 3.9
Doublet (³J(P,H) ≈ 11-

16 Hz)
6H

Methoxy protons (-

OCH₃)

| ~ 2.7 - 2.8 | Singlet | 6H | N-methyl protons (-N(CH₃)₂) |

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The

aromatic carbons will have shifts in the 120-160 ppm range, while the aliphatic methyl carbons

will appear at higher field (lower ppm values).

Table 4: Predicted ¹³C NMR Chemical Shifts for Famphur

Chemical Shift (δ ppm) Assignment

~ 155 Aromatic C-O

~ 138 Aromatic C-S

~ 129 Aromatic C-H (ortho to -SO₂)

~ 121 Aromatic C-H (ortho to -O)

~ 55 Methoxy (-OCH₃)

| ~ 38 | N-methyl (-N(CH₃)₂) |

Predicted ³¹P NMR Data
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³¹P NMR is particularly useful for characterizing organophosphorus compounds.[1] Famphur
contains a single phosphorus atom in a phosphorothioate environment. The chemical shift is

highly dependent on the substituents attached to the phosphorus atom.[8]

Table 5: Predicted ³¹P NMR Chemical Shift for Famphur

Chemical Shift (δ ppm) Environment

| ~ 60 - 75 | Phosphorothioate (P=S) |

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization for specific equipment

and experimental goals.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Dissolve approximately 1 mg of famphur in 1 mL of a suitable volatile

solvent, such as ethyl acetate or dichloromethane.

Instrument Setup:

Gas Chromatograph (GC): Use a capillary column suitable for pesticide analysis (e.g., DB-

5ms). Set a temperature program starting at 100°C, ramping to 280°C.

Ion Source: Set the electron ionization energy to 70 eV.

Mass Analyzer: Calibrate the mass analyzer according to the manufacturer's protocol.[2]

Set the scan range from m/z 40 to 400.

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Acquire the

data throughout the chromatographic run.

Data Processing: Identify the chromatographic peak corresponding to famphur. Extract the

mass spectrum from this peak and subtract the background spectrum.
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Infrared (IR) Spectroscopy Protocol (KBr Pellet)
Sample Preparation: Grind 1-2 mg of crystalline famphur with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.

Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric

interference.[9] Record a background spectrum of the empty sample holder.

Data Acquisition: Place the KBr pellet in the sample holder and record the infrared spectrum,

typically over a range of 4000 to 400 cm⁻¹.[9]

Data Processing: The instrument software will automatically subtract the background from

the sample spectrum to generate the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh 5-10 mg of famphur for ¹H NMR (or 20-50 mg for ¹³C

NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).[10] Ensure the solid is fully dissolved.

Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.[11] The final solution

height should be approximately 4-5 cm.[10]

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then

perform a series of automated steps:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[10]

Shimming: The magnetic field homogeneity is optimized to ensure sharp, well-resolved

peaks.[10]
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Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, ³¹P).

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse

sequence, spectral width) and begin the experiment. For ¹³C and ³¹P NMR, a greater number

of scans will be required compared to ¹H NMR due to lower natural abundance and

sensitivity.

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into

a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and

referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like famphur.
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1. Sample Handling

2. Data Acquisition

3. Data Analysis & Interpretation

4. Final Elucidation

Obtain Pure Sample
(Famphur)

Sample Preparation
(Dissolve, Grind, etc.)

Purity Check

Mass Spectrometry
(GC-MS)

Infrared Spectroscopy
(FTIR)

NMR Spectroscopy
(¹H, ¹³C, ³¹P)

Analyze MS Spectrum
(Mol. Weight, Fragments)

Analyze IR Spectrum
(Functional Groups)

Analyze NMR Spectra
(Chemical Structure)

Combine All Data

Confirm Structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a pure chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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